Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride
Overview
Description
Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride is a synthetic compound that belongs to the class of cyclohexane derivatives. It is a white crystalline powder with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride typically involves the esterification of 1-amino-4-methoxycyclohexanecarboxylic acid with methanol in the presence of a suitable acid catalyst. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
the general approach would involve large-scale esterification and subsequent conversion to the hydrochloride salt under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter transport.
Medicine: Investigated for its potential therapeutic effects, although it is not currently approved for medical use.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride is not fully understood. it is believed to act as a competitive inhibitor of the vesicular monoamine transporter (VMAT). This transporter is responsible for the uptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-4-methoxycyclohexane-1-carboxylate: Similar structure but without the hydrochloride salt.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different functional groups.
Uniqueness
Methyl 1-amino-4-methoxycyclohexanecarboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit VMAT sets it apart from other cyclohexane derivatives .
Properties
IUPAC Name |
methyl 1-amino-4-methoxycyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-7-3-5-9(10,6-4-7)8(11)13-2;/h7H,3-6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMIJTWFQOPHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619178 | |
Record name | Methyl 1-amino-4-methoxycyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380648-88-4 | |
Record name | Methyl 1-amino-4-methoxycyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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